molecular formula C11H10N2O3S B2943456 methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate CAS No. 909372-80-1

methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate

Cat. No.: B2943456
CAS No.: 909372-80-1
M. Wt: 250.27
InChI Key: SNOXCDZIUYHVTA-UHFFFAOYSA-N
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Description

Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused thienopyridine core substituted with an acetamido group at position 3 and a methyl ester at position 2. This structure places it within a class of thienopyridine derivatives known for diverse bioactivities, including antiviral, antimicrobial, and antitumor properties .

The acetamido group likely arises from acetylation of a precursor amine, a common strategy in medicinal chemistry.

Properties

IUPAC Name

methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3S/c1-6(14)13-8-7-4-3-5-12-10(7)17-9(8)11(15)16-2/h3-5H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOXCDZIUYHVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(SC2=C1C=CC=N2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate typically involves the reaction of methyl 2-chloronicotinoate with methyl thioglycolate in the presence of potassium carbonate in anhydrous DMF. The reaction mixture is heated to 100°C under a nitrogen atmosphere for 21 hours. After cooling, the mixture is poured into water and extracted with ethyl acetate. The aqueous phase is acidified with concentrated hydrochloric acid and re-extracted with ethyl acetate. The combined ethyl acetate extracts are dried over magnesium sulfate, filtered, and evaporated under reduced pressure to yield the desired product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives with various functional groups.

Scientific Research Applications

Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation. Additionally, it may interfere with cell cycle regulation in cancer cells, leading to apoptosis or cell death .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table highlights structural differences and similarities between methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate and key analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Bioactivities
This compound 3-Acetamido, 2-methyl ester C₁₂H₁₁N₂O₃S 263.29 Enhanced stability; potential antimicrobial/antiviral activity (inferred)
Methyl 3-aminothieno[2,3-b]pyridine-2-carboxylate 3-Amino, 2-methyl ester C₁₀H₈N₂O₂S 236.25 Precursor for azide/acetamido derivatives; antitumor activity reported
Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate 3-Amino, 2-ethyl ester C₁₀H₁₀N₂O₂S 222.26 Different ring fusion (2,3-c vs. 2,3-b); lower solubility due to ethyl ester
Methyl 3-azidothieno[2,3-b]pyridine-2-carboxylate 3-Azido, 2-methyl ester C₁₀H₇N₃O₂S 249.25 Reactive azide group; used in Huisgen cycloaddition for triazole synthesis
Methyl 3-amino-6-methylthieno[2,3-b]pyridine-2-carboxylate 3-Amino, 6-methyl, 2-methyl ester C₁₁H₁₁N₂O₂S 213.28 Methyl substitution enhances lipophilicity; antimicrobial applications

Key Observations :

  • Substituent Effects: The acetamido group in the target compound likely improves metabolic stability compared to the amino group, which is prone to oxidation. The azido derivative is highly reactive, enabling click chemistry applications .
  • Ring Fusion Differences: Ethyl 3-aminothieno[2,3-c]pyridine-2-carboxylate demonstrates how minor changes in ring fusion (2,3-c vs. 2,3-b) alter electronic properties and solubility .
  • Bioactivity Trends: Amino-substituted analogs show broader reported bioactivities (e.g., antitumor, antimicrobial), while the acetamido derivative’s activities are inferred from structural similarities .

Commercial and Research Status

  • Discontinuation Note: this compound is listed as discontinued by CymitQuimica, suggesting challenges in synthesis or commercial demand .
  • Research Focus: Recent studies prioritize azido and amino derivatives for click chemistry and bioactive triazole synthesis .

Biological Activity

Methyl 3-acetamidothieno[2,3-b]pyridine-2-carboxylate is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antitumor effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its thienopyridine core, which is known for various bioactivities. The structural formula can be represented as follows:

C9H10N2O3S\text{C}_9\text{H}_10\text{N}_2\text{O}_3\text{S}

This compound features an acetamido group that enhances its solubility and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound derivatives. For instance, related compounds have shown significant growth inhibition in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468.

Case Study: In Vitro Evaluation

A notable study evaluated the effects of this compound on TNBC cell lines using the sulforhodamine B assay. The results indicated that:

  • Compound 2e (a derivative) exhibited a GI50 concentration of 13 μM , significantly reducing cell viability in MDA-MB-231 cells.
  • Flow cytometry analysis revealed that treatment with compound 2e increased the proportion of cells in the G0/G1 phase while decreasing those in the S phase, suggesting an interference with the cell cycle.

The findings are summarized in Table 1 below:

CompoundCell LineGI50 (μM)G0/G1 Phase (%)S Phase (%)
2eMDA-MB-23113IncreasedDecreased
DoxorubicinMDA-MB-231-Significantly IncreasedDecreased

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Tyrosine Kinases : Compounds related to this structure have been shown to inhibit non-receptor tyrosine kinases like Src, which are implicated in cancer progression and metastasis.
  • Anti-Angiogenic Properties : Research indicates that these compounds may inhibit angiogenesis by blocking vascular endothelial growth factor receptor 2 (VEGFR-2), which is crucial for tumor vascularization.

Broader Biological Activities

Beyond antitumor effects, thienopyridine derivatives exhibit a range of biological activities including:

  • Antiviral Activity : Some derivatives have shown potential against viral infections.
  • Antimicrobial Effects : Compounds within this class have demonstrated efficacy against various bacterial strains.
  • Neuroprotective Properties : Preliminary studies suggest possible neuroprotective effects that warrant further investigation.

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